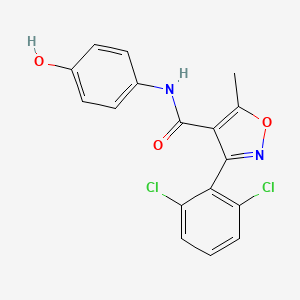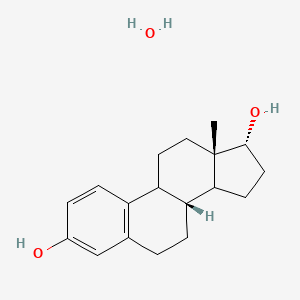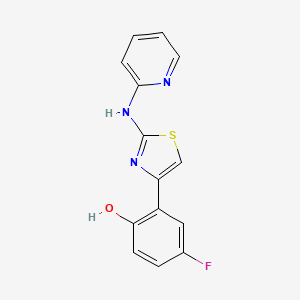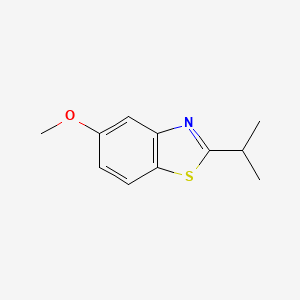
Aluminum, tris(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, tris(1,1-dimethylethyl)-: is a chemical compound with the molecular formula C12H27Al and a molecular weight of 198.32 g/mol . . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, tris(1,1-dimethylethyl)- typically involves the reaction of aluminum with tert-butyl halides under controlled conditions . One common method involves the use of tert-butyl bromide and aluminum in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of Aluminum, tris(1,1-dimethylethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum, tris(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated compounds and catalysts are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxides.
Reduction: Reduced aluminum compounds.
Substitution: Various substituted aluminum compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Aluminum, tris(1,1-dimethylethyl)- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a catalyst in polymerization reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in the synthesis of biologically active compounds and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of Aluminum, tris(1,1-dimethylethyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It can interact with molecular targets such as carbonyl groups, facilitating reactions like reductions and substitutions . The pathways involved include electron transfer and coordination with other molecules .
Vergleich Mit ähnlichen Verbindungen
- Aluminum, tris[[tris(1,1-dimethylethyl)silyl]methyl]-
- Tri-tert-butylaluminum
- Tris(tert-butyl)aluminum
Comparison: Aluminum, tris(1,1-dimethylethyl)- is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
4731-36-6 |
|---|---|
Molekularformel |
C12H27Al |
Molekulargewicht |
198.32 g/mol |
IUPAC-Name |
tritert-butylalumane |
InChI |
InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*1-3H3; |
InChI-Schlüssel |
RTAKQLTYPVIOBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Al](C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)



![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)

![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)

![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
